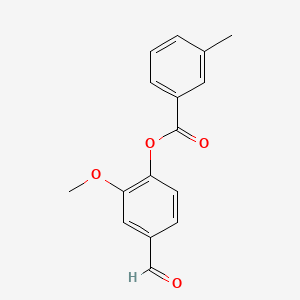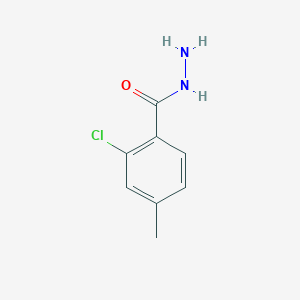
4-Formyl-2-methoxyphenyl 3-methylbenzoate
Vue d'ensemble
Description
The compound "4-Formyl-2-methoxyphenyl 3-methylbenzoate" is a chemical entity that can be synthesized and characterized for various properties and potential applications. It is related to a family of compounds that have been studied for their biological activities and chemical properties. The compound itself is not directly mentioned in the provided papers, but similar compounds with methoxyphenyl and methylbenzoate groups have been synthesized and analyzed, suggesting a relevance to the field of organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with readily available starting materials. For instance, the synthesis of a curcumin ester involved condensation reactions and was characterized using spectroscopic techniques . Similarly, a 5-chlorosalicylic acid derivative was synthesized through a two-step process . These methods could potentially be adapted for the synthesis of "4-Formyl-2-methoxyphenyl 3-methylbenzoate" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, NMR, and mass spectrometry are commonly used to determine the molecular structure of synthesized compounds . Theoretical calculations, such as Density Functional Theory (DFT), complement these experimental techniques to predict and confirm the molecular geometry, electronic structure, and vibrational frequencies .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been studied using various reactions. For example, the Vilsmeier–Haack formylation was used to introduce formyl groups into methoxybenzene derivatives . These reactions are influenced by the nature of the substituents and the reaction conditions. The reactivity of "4-Formyl-2-methoxyphenyl 3-methylbenzoate" could be explored in a similar manner to understand its behavior in synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds in this class are characterized by their spectroscopic signatures, molecular electrostatic potential, and reactivity descriptors . Nonlinear optical (NLO) properties and thermodynamic characteristics are also of interest, as they can inform the potential applications of these compounds in materials science . The solubility, melting point, and stability of "4-Formyl-2-methoxyphenyl 3-methylbenzoate" would be important physical properties to assess.
Applications De Recherche Scientifique
Synthesis of Functional Derivatives
4-Formyl-2-methoxyphenyl 3-methylbenzoate can be acylated to produce functional derivatives, including isoxazole and isothiazole heterocycles. This process involves the condensation of the compound with primary amines to afford corresponding Schiff bases. These derivatives have been shown to form complexes with palladium(II) chloride, demonstrating high catalytic activity in the Suzuki reaction of 3-bromobenzoic acid with 4-methoxyphenylboronic acid in water without an organic solvent (Potkin et al., 2019).
Preparation of 3-Formyl-2-Arylbenzo[b]furan Derivatives
An efficient method for the preparation of 3-formyl-2-arylbenzo[b]furan derivatives from 3-chloro-2-(2-methoxyaryl)-1-arylprop-2-en-1-one has been developed. This method avoids regioselectivity issues and allows for a one-pot procedure that includes demethylation, cyclization, and hydrolysis, yielding products in good to excellent yields. This advancement suggests potential applications in synthesizing compounds with specific structural motifs for further research in organic chemistry and material sciences (Liao et al., 2014).
Molecular Stability and Computational Analyses
Quantum chemical calculations have been performed on 2-methoxy-4-[(3-p-methylbenzyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl) azomethine] phenyl-2-methylbenzoate to optimize its structure using Density Functional Theory (DFT). These studies include NMR isotropic shift values, IR data, dipole moments, HOMO-LUMO energy, and molecular surface analyses. Such computational analyses provide insight into the electronic properties, reactivity, and potential applications of these compounds in medicinal chemistry and materials science (Kotan & Yuksek, 2021).
Antimicrobial and Antifungal Activities
Research has also explored the biological activity of derivatives related to 4-Formyl-2-methoxyphenyl 3-methylbenzoate. Schiff base ligands derived from imino-4-methoxyphenol thiazole have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies indicate that such compounds exhibit moderate activity against bacteria and fungi, suggesting their potential application in developing new antimicrobial agents (Vinusha et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
(4-formyl-2-methoxyphenyl) 3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-4-3-5-13(8-11)16(18)20-14-7-6-12(10-17)9-15(14)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDLISEHSQWOELD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271962 | |
| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
CAS RN |
321725-87-5 | |
| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321725-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-2-methoxyphenyl 3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)